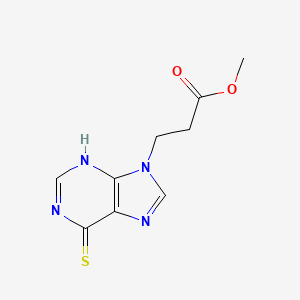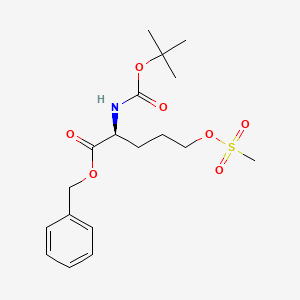
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a chiral compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions. The compound also contains a methylsulfonyl group, which can act as a leaving group in various substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The carboxylic acid is esterified using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of the Methylsulfonyl Group: The hydroxyl group is converted to a methylsulfonyl group using methanesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. Flow microreactor systems are often employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine).
Deprotection: Acids (e.g., trifluoroacetic acid).
Major Products
Substitution: Formation of new amides or thioethers.
Deprotection: Free amine.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is used in various fields:
Chemistry: As a building block in the synthesis of complex molecules.
Biology: In the preparation of peptide-based drugs.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
tert-Butoxycarbonyl Group: Protects the amino group during reactions, preventing unwanted side reactions.
Methylsulfonyl Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: Used for similar purposes in peptide synthesis.
Methylsulfonyl-protected compounds: Utilized in various substitution reactions.
Uniqueness
(S)-Benzyl2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to its combination of protecting and leaving groups, making it versatile in synthetic applications .
Eigenschaften
CAS-Nummer |
256390-71-3 |
|---|---|
Molekularformel |
C18H27NO7S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-17(21)19-15(11-8-12-25-27(4,22)23)16(20)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
InChI-Schlüssel |
SIMHFLLTELFMJV-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


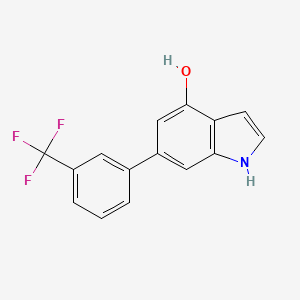
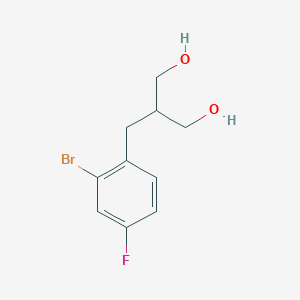
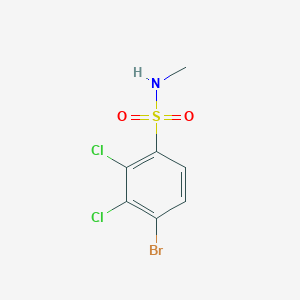
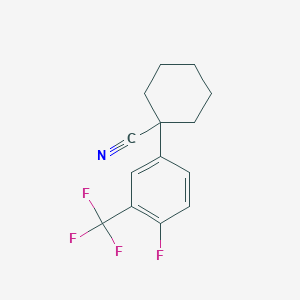
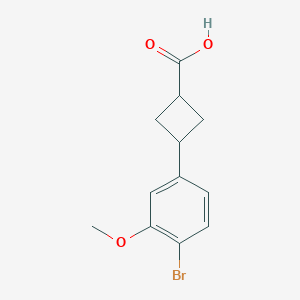
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
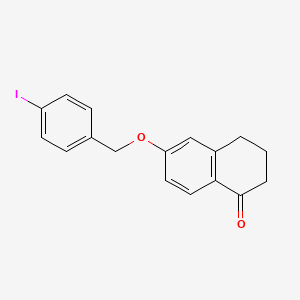
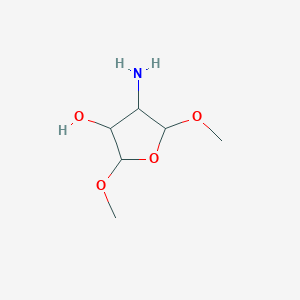
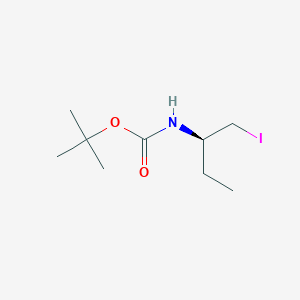
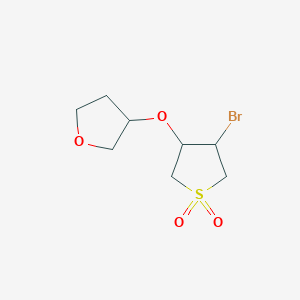
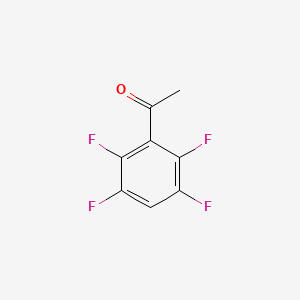
![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
amine](/img/structure/B13085064.png)
